molecular formula C5H14ClNO B8233490 5-Amino-2-pentanol HCl

5-Amino-2-pentanol HCl

Cat. No.: B8233490
M. Wt: 139.62 g/mol
InChI Key: AAIQFHWKKUSXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-pentanol hydrochloride: is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a five-carbon chain. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-2-pentanol hydrochloride can be synthesized through several methods. One common method involves the reductive amination of 2-pentanone with ammonia and hydrogen in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, 5-amino-2-pentanol hydrochloride is often produced using a continuous process. This involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by ring expansion to dihydropyran. The dihydropyran is then subjected to reductive amination with ammonia, resulting in the formation of 5-amino-2-pentanol .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-pentanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-aminopentanone.

    Reduction: Formation of 5-amino-2-pentylamine.

    Substitution: Formation of 5-amino-2-pentyl chloride or bromide.

Scientific Research Applications

5-Amino-2-pentanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-pentanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

    5-Amino-1-pentanol: Similar structure but with the amino group at the first carbon.

    2-Amino-2-methyl-1-propanol: Contains an amino group and a hydroxyl group on a three-carbon chain with a methyl group.

Uniqueness: 5-Amino-2-pentanol hydrochloride is unique due to its specific placement of the amino and hydroxyl groups on a five-carbon chain, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications compared to its analogs .

Properties

IUPAC Name

5-aminopentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(7)3-2-4-6;/h5,7H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIQFHWKKUSXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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